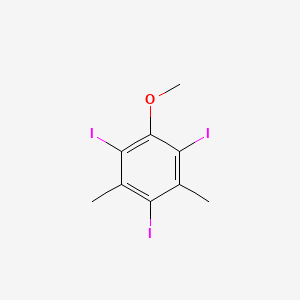![molecular formula C13H18OS B14625263 2-Pentanone, 4-methyl-4-[(3-methylphenyl)thio]- CAS No. 55181-37-8](/img/structure/B14625263.png)
2-Pentanone, 4-methyl-4-[(3-methylphenyl)thio]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Pentanone, 4-methyl-4-[(3-methylphenyl)thio]- is an organic compound that belongs to the class of ketones It is characterized by the presence of a carbonyl group (C=O) bonded to two carbon atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pentanone, 4-methyl-4-[(3-methylphenyl)thio]- can be achieved through several methods. One common approach involves the reaction of 4-methyl-2-pentanone with 3-methylphenylthiol under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained with high yield.
Industrial Production Methods
In industrial settings, the production of this compound may involve a multi-step process. The initial step often includes the preparation of intermediates such as 4-methyl-2-pentanone, followed by the introduction of the thiol group. The process may require purification steps to isolate the final product and ensure its purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Pentanone, 4-methyl-4-[(3-methylphenyl)thio]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The thiol group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
2-Pentanone, 4-methyl-4-[(3-methylphenyl)thio]- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic properties or its use as a building block for drug development.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Pentanone, 4-methyl-4-[(3-methylphenyl)thio]- involves its interaction with specific molecular targets. The carbonyl group can participate in nucleophilic addition reactions, while the thiol group can form strong bonds with metal ions or other electrophiles. These interactions can influence various biochemical pathways and processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methyl-2-pentanone: A structurally similar ketone with different functional groups.
4-Hydroxy-4-methyl-2-pentanone: Contains a hydroxyl group instead of a thiol group.
Methyl isobutyl ketone: Another ketone with a similar carbon skeleton but different substituents.
Uniqueness
2-Pentanone, 4-methyl-4-[(3-methylphenyl)thio]- is unique due to the presence of both a carbonyl group and a thiol group, which allows it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a versatile compound in various applications.
Propriétés
Numéro CAS |
55181-37-8 |
|---|---|
Formule moléculaire |
C13H18OS |
Poids moléculaire |
222.35 g/mol |
Nom IUPAC |
4-methyl-4-(3-methylphenyl)sulfanylpentan-2-one |
InChI |
InChI=1S/C13H18OS/c1-10-6-5-7-12(8-10)15-13(3,4)9-11(2)14/h5-8H,9H2,1-4H3 |
Clé InChI |
BHUNCNFZZNWQEZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)SC(C)(C)CC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{2-[(tert-Butylperoxy)carbonyl]phenyl}(oxo)methaneperoxolate](/img/structure/B14625180.png)
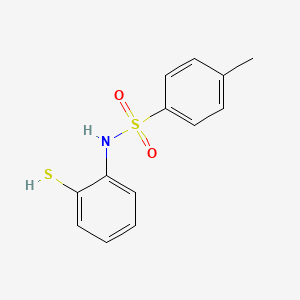
![({[1-(2,3-Dimethylazepan-1-yl)-2-methyl-4-oxobutan-2-yl]oxy}sulfinyl)oxidanide](/img/structure/B14625186.png)
![4-{[(1-Ethyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}-1-oxo-1lambda~5~-pyridine](/img/structure/B14625191.png)
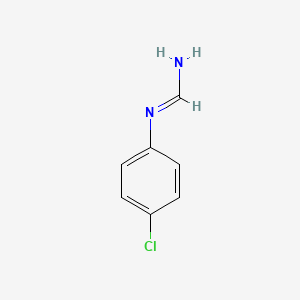
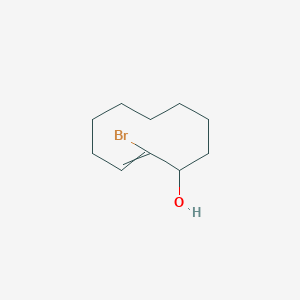

![Carbonic acid, 4-[(ethoxycarbonyl)amino]phenyl ethyl ester](/img/structure/B14625232.png)
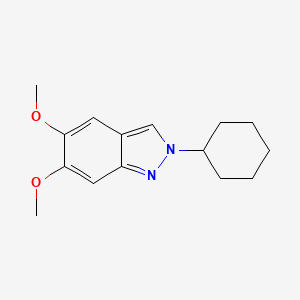
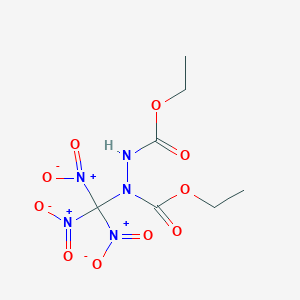
![2,2,2-Trifluoro-1-[(trifluoromethyl)trisulfanyl]ethan-1-one](/img/structure/B14625252.png)


